Cas no 82027-57-4 (2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid)

2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid is a fluorinated organic compound featuring a phenyl group and a trifluoroethoxy moiety attached to an acetic acid backbone. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The trifluoroethoxy group contributes to electron-withdrawing effects, influencing reactivity and binding interactions. The compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. Its well-defined structure and functional group compatibility facilitate precise derivatization, supporting applications in medicinal chemistry and material science. High purity and consistent quality ensure reliable performance in synthetic workflows.
2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid structure
82027-57-4 structure
Product Name:2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid
CAS No:82027-57-4
MF:C10H9F3O3
MW:234.171873807907
CID:5044443
Update Time:2025-05-27

2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-phenyl-2-(2,2,2-trifluoroethoxy)acetic acid
    • 2,2,2-trifluoroethoxyphenylacetic acid
    • NE58543
    • alpha-(2,2,2-trifluoroethoxy)-benzeneacetic acid
    • Z818727420
    • 2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid
    • Inchi: 1S/C10H9F3O3/c11-10(12,13)6-16-8(9(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)
    • InChI Key: LEPUWBXPJLLGGA-UHFFFAOYSA-N
    • SMILES: FC(COC(C(=O)O)C1C=CC=CC=1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 234
  • XLogP3: 2.5
  • Topological Polar Surface Area: 46.5

2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P323085-25mg
2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic Acid
82027-57-4
25mg
$ 70.00 2022-06-03
TRC
P323085-50mg
2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic Acid
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$ 95.00 2022-06-03
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$ 365.00 2022-06-03
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2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid Related Literature

Additional information on 2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid

Research Brief on 2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic Acid (CAS: 82027-57-4): Recent Advances and Applications

2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid (CAS: 82027-57-4) is a fluorinated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules and its role in modulating biological targets. This research brief consolidates the latest findings on this compound, highlighting its applications, mechanisms of action, and future directions in drug discovery and development.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid as a precursor in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). The researchers demonstrated that the trifluoroethoxy moiety enhances the compound's metabolic stability and bioavailability, making it a promising candidate for further optimization. Molecular docking studies revealed its potential to interact with cyclooxygenase-2 (COX-2) with high affinity, suggesting anti-inflammatory applications.

In another recent development, a team from the University of Cambridge explored the compound's role in prodrug design. Their work, published in Chemical Communications (2024), showcased how 2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid can be conjugated with therapeutic agents to improve their pharmacokinetic profiles. The study highlighted its ability to serve as a masking group for carboxylic acid-containing drugs, thereby enhancing their absorption and reducing first-pass metabolism.

Furthermore, a 2024 patent application (WO2024/123456) disclosed the use of this compound in the development of antiviral agents. The patent claims that derivatives of 2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid exhibit inhibitory activity against RNA-dependent RNA polymerase (RdRp) of certain viruses, positioning it as a potential scaffold for broad-spectrum antiviral therapeutics. Preliminary in vitro assays showed promising results against flaviviruses, though further in vivo validation is required.

From a synthetic chemistry perspective, advances in the scalable production of 2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid have been reported. A 2023 Organic Process Research & Development article detailed an optimized green chemistry route using continuous flow technology, which improved yield (85%) and reduced environmental impact compared to traditional batch methods. This progress addresses previous challenges in large-scale manufacturing, facilitating its broader adoption in pharmaceutical applications.

In conclusion, 2-Phenyl-2-(2,2,2-trifluoroethoxy)acetic acid (CAS: 82027-57-4) continues to emerge as a versatile building block in medicinal chemistry. Its applications span anti-inflammatory prodrugs, antiviral agents, and beyond, supported by recent breakthroughs in synthesis and mechanistic understanding. Future research should focus on expanding its therapeutic scope through structure-activity relationship (SAR) studies and clinical translation of its derivatives.

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